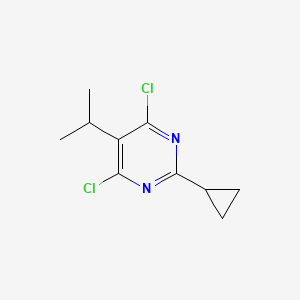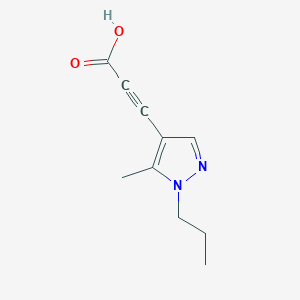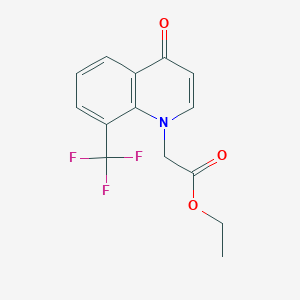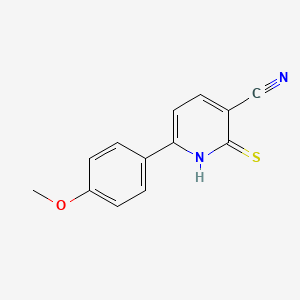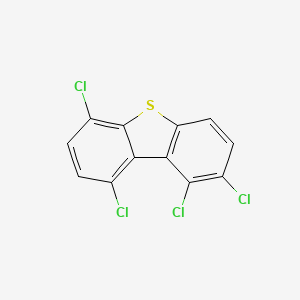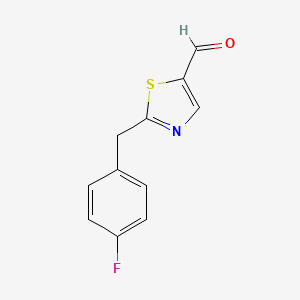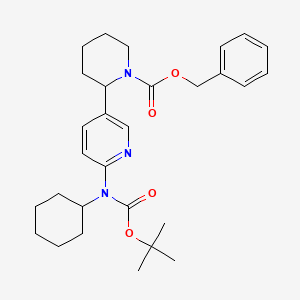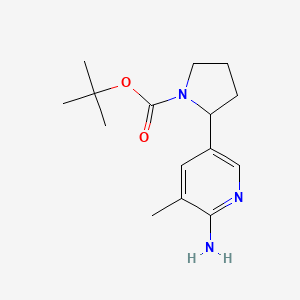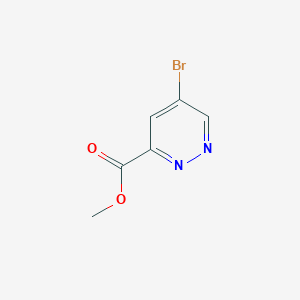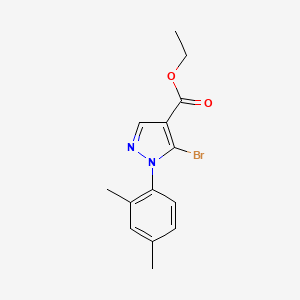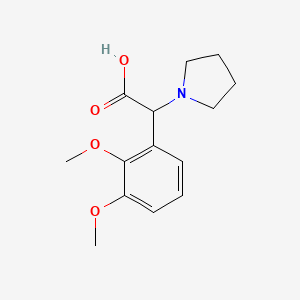
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a phenyl ring substituted with two methoxy groups and a pyrrolidine ring attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Phenyl Ring Substituent: The starting material, 2,3-dimethoxybenzaldehyde, is subjected to a Grignard reaction with a suitable pyrrolidine derivative to form the intermediate compound.
Formation of the Acetic Acid Moiety: The intermediate is then subjected to a carboxylation reaction using carbon dioxide under basic conditions to form the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while amination can be done using ammonia (NH₃) or amines.
Major Products
Oxidation: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetaldehyde or this compound.
Reduction: Formation of 2-(2,3-dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethanol.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
科学的研究の応用
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its effects on cellular pathways and molecular targets are investigated to understand its potential therapeutic benefits.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2,3-Dimethoxyphenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(2,3-Dimethoxyphenyl)-2-(morpholin-1-yl)acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-(2,3-Dimethoxyphenyl)-2-(azetidin-1-yl)acetic acid: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
2-(2,3-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
2-(2,3-dimethoxyphenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C14H19NO4/c1-18-11-7-5-6-10(13(11)19-2)12(14(16)17)15-8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,17) |
InChIキー |
MJWVWRNTLUULIM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(C(=O)O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B15058887.png)
